![molecular formula C21H16N6OS3 B4596385 N-(5-苯基-1,2,4-噻二唑-3-基)-3-[(5-苯基[1,3]噻唑并[2,3-c][1,2,4]三唑-3-基)硫代]丙酰胺](/img/structure/B4596385.png)

N-(5-苯基-1,2,4-噻二唑-3-基)-3-[(5-苯基[1,3]噻唑并[2,3-c][1,2,4]三唑-3-基)硫代]丙酰胺

描述

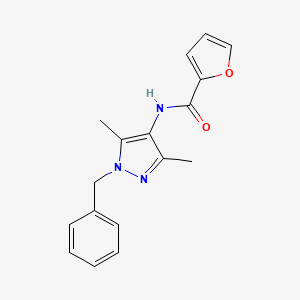

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide is a useful research compound. Its molecular formula is C21H16N6OS3 and its molecular weight is 464.6 g/mol. The purity is usually 95%.

The exact mass of the compound N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide is 464.05477268 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌活性

含有噻二唑部分的化合物已被合成并评估其抗癌特性。包含噻唑和噻二唑衍生物的一系列新型药效团对肝细胞癌细胞系表现出有效的抗癌活性。构效关系表明它们作为抗癌剂的潜力,突出了噻二唑衍生物在癌症治疗药物化学中的相关性 (Gomha 等人,2017).

抗氧化和抗癌潜力

合成了带有硫代氨基脲、噻二唑和三唑硫酮部分的丙烷酰肼衍生物,并显示出有希望的抗氧化活性。一些衍生物表现出比抗坏血酸更高的抗氧化活性。还评估了它们的抗癌活性,表明对胶质母细胞瘤和三阴性乳腺癌细胞系具有潜在的细胞毒性作用 (Tumosienė 等人,2020).

抗菌活性

一项针对由丙烷酰肼及其衍生物合成的唑类衍生物的研究显示出对根瘤农杆菌具有良好的抗菌活性,表明这些化合物在解决细菌感染方面的潜力 (Tumosienė 等人,2012).

除草剂活性

对含有嘧啶和噻二唑环的 2-芳氧基丙酰胺的研究表明,对特定植物物种具有中等至良好的选择性除草剂活性,表明在不影响作物的情况下控制杂草生长的潜在农业应用 (刘和石,2014).

作用机制

Target of Action

CCG-23884, also known as N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]propanamide or Z275023086, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-23884 acts by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A) . This inhibition blocks the serum response factor (SRF)-mediated gene expression , which is a critical factor for epithelial–mesenchymal transition (EMT) . The S-isomer of CCG-1423, a related compound, has been found to exhibit higher inhibitory effects on these cellular events triggered by MRTF-A activation .

Biochemical Pathways

The inhibition of MRTF-A by CCG-23884 affects the Rho/SRF pathway . This pathway is involved in the regulation of actin cytoskeletal, adhesion, and contractility functions . By inhibiting this pathway, CCG-23884 can suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Result of Action

The inhibition of the Rho/SRF pathway by CCG-23884 leads to a decrease in the transcription of SRF/p49 and PGC-1α, β . This results in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction . Moreover, CCG-23884 has been found to inhibit migration and cord morphogenesis of endothelial cells in vitro and sprouting angiogenesis ex vivo and in vivo .

生化分析

Biochemical Properties

CCG-23884 plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to interact with myocardin-related transcription factor A (MRTF-A), which is a critical factor for epithelial-mesenchymal transition (EMT). The compound inhibits the nuclear accumulation of MRTF-A, thereby affecting gene expression and cellular processes related to EMT . Additionally, CCG-23884 has been shown to modulate mitochondrial functions by inhibiting oxidative phosphorylation and increasing glycolytic rates . These interactions highlight the compound’s potential in regulating cellular metabolism and gene expression.

Cellular Effects

CCG-23884 exerts various effects on different types of cells and cellular processes. It has been reported to inhibit cell migration and angiogenesis in endothelial cells, fibroblasts, and melanoma cells by modulating the Rho/SRF signaling pathway . The compound also affects mitochondrial functions, leading to reduced oxidative phosphorylation and increased glycolysis . These cellular effects suggest that CCG-23884 can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool for studying cellular processes and potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of CCG-23884 involves its interaction with specific biomolecules and inhibition of key signaling pathways. The compound binds to the N-terminal basic domain (NB) of MRTF-A, preventing its interaction with importin α/β1 and inhibiting its nuclear import . This inhibition disrupts the Rho signaling pathway, leading to reduced gene expression mediated by serum response factor (SRF) and its cofactors . Additionally, CCG-23884 modulates mitochondrial functions by affecting the transcription of mitochondrial genes and altering cellular energy metabolism . These molecular interactions and mechanisms provide insights into how CCG-23884 exerts its effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of CCG-23884 have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that CCG-23884 can maintain its inhibitory effects on MRTF-A and mitochondrial functions over extended periods, although the exact temporal dynamics may vary depending on the experimental conditions . Understanding these temporal effects is essential for optimizing the use of CCG-23884 in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of CCG-23884 vary with different dosages in animal models. At lower doses, the compound effectively inhibits cell migration and angiogenesis without causing significant toxicity . At higher doses, CCG-23884 may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and gene expression . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

CCG-23884 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of oxidative phosphorylation and promotion of glycolysis suggest its role in modulating metabolic flux and metabolite levels . Additionally, CCG-23884’s interactions with mitochondrial genes and proteins further emphasize its impact on cellular energy metabolism and overall metabolic pathways.

Transport and Distribution

The transport and distribution of CCG-23884 within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s ability to inhibit MRTF-A nuclear import indicates its potential to affect intracellular localization and accumulation . Understanding the transport and distribution mechanisms of CCG-23884 is crucial for optimizing its therapeutic applications and ensuring targeted delivery to specific cellular compartments.

Subcellular Localization

CCG-23884 exhibits specific subcellular localization patterns that influence its activity and function. The compound’s binding to the N-terminal basic domain of MRTF-A directs it to the cytoplasm, preventing its nuclear import . This subcellular localization is essential for its inhibitory effects on the Rho signaling pathway and gene expression. Additionally, CCG-23884’s impact on mitochondrial functions suggests its localization within mitochondria, further highlighting its role in regulating cellular energy metabolism .

属性

IUPAC Name |

N-(5-phenyl-1,2,4-thiadiazol-3-yl)-3-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6OS3/c28-17(22-19-23-18(31-26-19)15-9-5-2-6-10-15)11-12-29-20-24-25-21-27(20)16(13-30-21)14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,22,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMOBUOXBBOJHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCCC(=O)NC4=NSC(=N4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4596312.png)

![ethyl ({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4596316.png)

![2-{5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4596318.png)

![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-[1-(methylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4596327.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4596336.png)

![3-[2-(4-methylphenoxy)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4596344.png)

![5-[4-(3-bromobenzoyl)-1-piperazinyl]-4-chloro-2-phenyl-3(2H)-pyridazinone](/img/structure/B4596345.png)

![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4596349.png)

![4-[(4-methylphenyl)(methylsulfonyl)amino]butanamide](/img/structure/B4596365.png)

![4-[3-(2,4-dichlorophenoxy)propyl]morpholine](/img/structure/B4596378.png)

![1-[(4-ethylphenyl)sulfonyl]-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4596390.png)